molecular formula C25H24N2O B11162273 N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide

Cat. No.: B11162273
M. Wt: 368.5 g/mol
InChI Key: FZVDIBAHUKOLBU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is a compound that combines the structural features of tryptamine and diphenylpropanamide Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals, and is a precursor to several important neurotransmitters Diphenylpropanamide, on the other hand, is a synthetic compound known for its various pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide typically involves the coupling of tryptamine with a diphenylpropanoyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve tryptamine and diphenylpropanoyl chloride in anhydrous dichloromethane.
  • Add DCC to the reaction mixture and stir at room temperature for several hours.
  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
  • Purify the crude product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential pharmacological activities.

    Biology: It can be used to study the biological activities of indole derivatives and their interactions with various biological targets.

    Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the diphenylpropanamide structure may interact with other biological targets. These interactions can modulate various signaling pathways and result in the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but contains an isobutylphenyl group instead of a diphenyl group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound contains a methoxynaphthalenyl group instead of a diphenyl group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide: This compound contains a fluorobiphenyl group instead of a diphenyl group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is unique due to its specific combination of the indole and diphenylpropanamide structures

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C25H24N2O/c28-25(26-16-15-21-18-27-24-14-8-7-13-22(21)24)17-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,23,27H,15-17H2,(H,26,28)

InChI Key

FZVDIBAHUKOLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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